Omidenepag
Overview
Description
Omidenepag is a medication used for the treatment of glaucoma and ocular hypertension . It is sold under the brand name Eybelis among others . It was approved for medical use in Japan in 2018, and in the United States in September 2022 .
Synthesis Analysis
The synthesis of Omidenepag involves several steps . The process includes exposure of benzyl amine to sulfonyl chloride, followed by a Mitsunobu reaction promoted by tetramethylazodicarboxamide (TMAD). The global deprotection of the resulting compound delivers Omidenepag .Molecular Structure Analysis
Omidenepag has a molecular formula of C23H22N6O4S . Its exact mass is 478.14 and its molecular weight is 478.530 .Chemical Reactions Analysis
Omidenepag is involved in various chemical reactions. For instance, it is converted by hydrolysis of its isopropyl ester to the active metabolite omidenepag .Physical And Chemical Properties Analysis
Omidenepag has a molecular formula of C23H22N6O4S . Its exact mass is 478.14 and its molecular weight is 478.530 .Scientific Research Applications
Pharmacologic Characterization and Ocular Hypotensive Effects Omidenepag Isopropyl, a novel intraocular pressure (IOP)-lowering agent, has been studied for its pharmacologic characteristics. It is shown to be hydrolyzed in the eye to Omidenepag, a selective EP2 receptor agonist. This transformation leads to a significant ocular hypotensive effect in both normotensive and hypertensive animal models, suggesting its efficacy in managing conditions like glaucoma and ocular hypertension (Kirihara et al., 2018).
Impact on Human Orbital Fibroblasts Omidenepag's effects on human orbital fibroblasts (HOFs) have been evaluated using a 3D cell culture. It was observed that Omidenepag does not suppress adipogenesis in these cells, contrasting with the effects of other prostaglandin analogs. This finding is particularly relevant for understanding the drug's impact on orbital tissue and potential cosmetic side effects (Hikage et al., 2021).
Effects on Trabecular Meshwork and Ciliary Muscle Contraction Research has focused on Omidenepag's impact on the trabecular meshwork cells, Schlemm’s canal endothelial cells, and ciliary muscle contraction. It has been shown to inhibit TGF-β2 induced mRNA, protein, and myosin light chain phosphorylation, which affects cytoskeletal and extracellular matrix remodeling. These findings help clarify the mechanism of IOP reduction involving the conventional outflow pathway (Nakamura et al., 2021).
Downregulation of Extracellular Matrix Components The active form of Omidenepag Isopropyl, Omidenepag, has been studied for its effects on the mRNA expression of extracellular matrix components in human trabecular meshwork cells. It was found to downregulate several key genes, suggesting a mechanism by which the drug decreases outflow resistance and thus lowers IOP (Kumon et al., 2023).
Long-Term Efficacy and Safety Studies Long-term studies, like the RENGE study, have assessed the efficacy and safety of Omidenepag Isopropyl over a period of one year. These studies have demonstrated sustained IOP reduction and a generally well-tolerated safety profile in patients with open-angle glaucoma and ocular hypertension, both as monotherapy and in combination with other antiglaucoma agents (Aihara et al., 2021).
Comparative Studies with Other Glaucoma Agents Comparative studies have been conducted to evaluate the efficacy of Omidenepag against other glaucoma agents like latanoprost. These studies provide insights into the relative effectiveness and safety profile of Omidenepag in the treatment of primary open-angle glaucoma and ocular hypertension, highlighting its potential as a viable alternative to traditional treatments (Aihara et al., 2020).
Future Directions
properties
IUPAC Name |
2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c30-23(31)15-25-22-6-1-4-19(27-22)17-28(34(32,33)21-5-2-11-24-14-21)16-18-7-9-20(10-8-18)29-13-3-12-26-29/h1-14H,15-17H2,(H,25,27)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSTSNEOJUIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omidenepag | |
CAS RN |
1187451-41-7 | |
Record name | Omidenepag [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMIDENEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95F9F9LU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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